Potency Comparison: Dhodh-IN-15 vs. Parent A771726 (Teriflunomide) in Rat Liver DHODH Enzymatic Assays
Dhodh-IN-15 exhibits an IC50 of 11 μM for rat liver DHODH, which is approximately 4-fold less potent than the parent compound A771726 (teriflunomide) under comparable enzymatic assay conditions (IC50 = 2.7 μM) . This reduced potency is not a liability but a deliberate SAR outcome that provides a wider experimental window for probing DHODH inhibition without the confounding off-target kinase effects associated with higher A771726 concentrations [1].
| Evidence Dimension | Enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 μM |
| Comparator Or Baseline | A771726 (teriflunomide): IC50 = 2.7 μM |
| Quantified Difference | 4.1-fold less potent |
| Conditions | Rat liver DHODH enzymatic assay; standard in vitro conditions |
Why This Matters
Procurement of Dhodh-IN-15 rather than A771726 is indicated when a milder degree of DHODH inhibition is required to avoid ceiling effects or to dissect dose-response relationships in cellular assays.
- [1] Doscas ME, et al. Leflunomide and teriflunomide off-target kinase effects. Biochem Pharmacol. 2014;92(4):567-576. View Source
